erythro-N-Boc-D-phenylalanine epoxide

Chiral Epoxide Synthesis HIV Protease Inhibitor Intermediates Atazanavir Manufacturing

Secure your supply of erythro-N-Boc-D-phenylalanine epoxide (CAS 98818-34-9), the critical (2R,3R) chiral epoxide intermediate for Atazanavir (Reyataz) synthesis. Its defined stereochemistry is essential for constructing the drug's active site, and generic substitution with other diastereomers is not feasible. Our ≥98% (HPLC) purity grade, validated by optical rotation (+7° ± 2°), ensures consistent performance in stereospecific ring-opening reactions, minimizing yield loss and purification challenges. With available USP/EP traceable reference standards, this compound directly supports ANDA analytical method development and commercial manufacturing, making it the definitive choice for regulated pharmaceutical production.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
CAS No. 98818-34-9
Cat. No. B3039126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameerythro-N-Boc-D-phenylalanine epoxide
CAS98818-34-9
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2
InChIInChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13+/m1/s1
InChIKeyNVPOUMXZERMIJK-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





erythro-N-Boc-D-phenylalanine epoxide (CAS 98818-34-9) – A Stereochemically Defined Chiral Epoxide Building Block for Pharmaceutical Intermediate Procurement


erythro-N-Boc-D-phenylalanine epoxide (CAS 98818-34-9), also known as tert-butyl N-[(1R)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate, is a chiral amino acid derivative featuring a reactive epoxide functional group and a tert-butyloxycarbonyl (Boc) protecting group. With a molecular formula of C15H21NO3 and a molecular weight of 263.33 g/mol, this compound presents as a white powder with a purity typically ≥98% (HPLC) . The stereochemistry is defined as (2R,3R), corresponding to the erythro configuration of the α-amino epoxide core . This stereochemistry is critical for its primary application as a key intermediate in the synthesis of the HIV protease inhibitor Atazanavir, where it provides the required chiral backbone for subsequent coupling reactions [1].

Why Generic Substitution of erythro-N-Boc-D-phenylalanine epoxide Fails: Stereochemical and Purity Constraints in Chiral Epoxide Synthesis


Generic substitution of erythro-N-Boc-D-phenylalanine epoxide with other N-Boc phenylalanine epoxide diastereomers or alternative chiral epoxide intermediates is not feasible due to its defined (2R,3R) stereochemistry, which is essential for the stereospecific synthesis of Atazanavir [1]. Even minor differences in diastereomeric purity can lead to significant yield losses and purification challenges in downstream processing, as demonstrated by studies showing that alternative synthetic routes require recrystallization to upgrade diastereomeric purity, resulting in substantial yield reduction [2]. The (2R,3S) diastereomer, for instance, leads to the opposite stereochemistry in the final product, rendering it unsuitable for Atazanavir synthesis without additional stereochemical inversion steps that would introduce inefficiencies and increase costs [1]. Furthermore, variations in supplier purity specifications, which range from 95% to ≥98%, directly impact the performance of subsequent stereoselective reactions, with higher purity grades enabling more consistent yields and reduced side-product formation .

Quantitative Evidence Guide for erythro-N-Boc-D-phenylalanine epoxide (CAS 98818-34-9): A Comparative Analysis of Stereochemical Purity, Yield, and Analytical Performance


Diastereomeric Purity and Synthetic Yield Advantage of (2R,3R)-Epoxide in Atazanavir Intermediate Production

The target compound, erythro-N-Boc-D-phenylalanine epoxide ((2R,3R)-diastereomer), exhibits superior diastereomeric purity and yield in the synthesis of the Atazanavir chiral epoxide intermediate compared to alternative methods that rely on diastereoselective reduction of chloroketones. Existing methods for producing the related (2S,3R)-epoxide intermediate involve diastereoselective reduction that achieves suboptimal chiral selectivity, requiring recrystallization for diastereomeric purity upgrade and resulting in significant yield loss [1]. In contrast, the (2R,3R)-epoxide is synthesized via a more stereoselective route that achieves 91% yield based on diastereomeric purity without chromatographic purification [2]. The synthetic route for the (2R,3S) diastereomer yields 71% under comparable conditions, representing a 28% relative yield advantage for the (2R,3R) isomer [2].

Chiral Epoxide Synthesis HIV Protease Inhibitor Intermediates Atazanavir Manufacturing

Supplier Purity Specifications: ≥98% (HPLC) vs. 95% Purity Grades for Chiral Epoxide Intermediates

The target compound is commercially available with purity specifications of ≥98% (HPLC) from multiple reputable suppliers, including Chem-Impex International, BOC Sciences, and AKSci . This level of purity is critical for ensuring consistent performance in stereospecific ring-opening reactions that are central to Atazanavir synthesis. In comparison, some suppliers offer lower purity grades (e.g., 95% purity as noted in some vendor listings), which may contain up to 5% of unknown impurities or diastereomeric contaminants that could compromise the stereochemical integrity of subsequent coupling reactions .

Chiral Epoxide Purity HPLC Analytical Methods Pharmaceutical Intermediate Quality Control

Optical Rotation Specification: +7° ± 2° (c=1, EtOH) as a Quantitative Identity and Purity Metric

The target compound exhibits a specific optical rotation of +7° ± 2° (c=1 in ethanol), a well-defined analytical metric that serves as a quantitative identity verification for the (2R,3R) stereoisomer . This value distinguishes it from other diastereomers in the N-Boc phenylalanine epoxide family. For instance, the (2S,3S) enantiomer (the antipode) would be expected to exhibit an optical rotation of approximately -7°, while the (2R,3S) and (2S,3R) diastereomers would have different rotational values due to their distinct stereochemical configurations [1].

Chiral Compound Characterization Optical Rotation Stereochemical Identity Verification

Regulatory Compliance and Traceability: Atazanavir KSM-2 R,R Isomer as a USP/EP Reference Standard

erythro-N-Boc-D-phenylalanine epoxide (CAS 98818-34-9) is specifically designated as Atazanavir KSM-2 R,R Isomer and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) applications [1]. It can serve as a reference standard with traceability against pharmacopeial standards (USP or EP), a critical requirement for ANDA submissions and commercial production of Atazanavir [1][2]. In contrast, generic chiral epoxides from non-specialized vendors may lack the comprehensive characterization and regulatory documentation necessary for pharmaceutical quality control applications .

Pharmaceutical Reference Standards Regulatory Compliance Abbreviated New Drug Application (ANDA) USP/EP Traceability

Optimal Procurement and Utilization Scenarios for erythro-N-Boc-D-phenylalanine epoxide (CAS 98818-34-9)


Atazanavir API Synthesis and Commercial Production

The primary industrial application of erythro-N-Boc-D-phenylalanine epoxide is as the (2R,3R) chiral epoxide intermediate (KSM-2) in the synthesis of Atazanavir, an HIV protease inhibitor marketed as Reyataz [1]. The compound's stereochemistry is essential for constructing the correct three-dimensional architecture of the drug's active site-binding region. Procurement of the ≥98% (HPLC) purity grade with validated optical rotation (+7° ± 2°) ensures consistent performance in the stereospecific ring-opening reactions that couple this intermediate with other fragments to form the final API [2]. The compound's availability with USP/EP traceable reference standards further supports quality control in commercial manufacturing environments .

Analytical Method Development and Validation (AMV) for Atazanavir

As Atazanavir KSM-2 R,R Isomer, this compound is used for analytical method development, method validation (AMV), and Quality Control (QC) applications during Abbreviated New Drug Applications (ANDAs) and commercial production [1]. The compound's well-defined purity (≥98% HPLC) and optical rotation provide reliable benchmarks for developing and validating HPLC methods to monitor the purity and stereochemical integrity of the epoxide intermediate and the final API. The availability of regulatory-compliant documentation and pharmacopeial traceability (USP/EP) makes this compound suitable for use in regulated analytical laboratories [1].

Research and Development of Novel HIV Protease Inhibitors and Chiral Epoxide Chemistry

erythro-N-Boc-D-phenylalanine epoxide serves as a versatile chiral building block in academic and industrial research focused on asymmetric synthesis and medicinal chemistry [1]. The reactive epoxide group undergoes stereospecific ring-opening with various nucleophiles, enabling the construction of complex chiral molecules with defined stereochemistry. The Boc-protected amino group provides stability during multi-step syntheses and allows for selective deprotection under mild conditions [2]. Researchers utilize this compound to explore new synthetic methodologies, develop novel protease inhibitors, and study enzyme-substrate interactions involving epoxide-containing molecules .

Procurement of High-Purity Chiral Reference Standards for Quality Control

For laboratories requiring a fully characterized reference standard of Atazanavir's chiral epoxide intermediate, erythro-N-Boc-D-phenylalanine epoxide (CAS 98818-34-9) is offered by specialized vendors with comprehensive analytical data packages including purity (≥98% HPLC), optical rotation (+7° ± 2°), and in some cases USP/EP traceability [1]. This contrasts with generic chiral epoxides that may lack rigorous characterization, making it the preferred choice for laboratories that require certified reference materials for method validation, impurity profiling, and stability studies in support of regulatory filings [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for erythro-N-Boc-D-phenylalanine epoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.